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molecular formula C19H14FN3O B8255974 1-(4-Fluorophenyl)-6-hydroxy-1,7,8,9-tetrahydrocyclohepta[f]indazole-5-carbonitrile

1-(4-Fluorophenyl)-6-hydroxy-1,7,8,9-tetrahydrocyclohepta[f]indazole-5-carbonitrile

Cat. No. B8255974
M. Wt: 319.3 g/mol
InChI Key: BADUZSVAYKISGX-UHFFFAOYSA-N
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Patent
US09193744B2

Procedure details

A solution of 1-(4-fluorophenyl)-6,6-dimethoxy-1,5,6,7,8,9-hexahydrocyclohepta[f]indazole-5-carbonitrile (28, R1=4-Fluorophenyl) (54.8 g, 141 mmol) in THF (1000 mL) and 3N aq. HCl (170 mL) was heated at reflux for about 5 h. The reaction was cooled to rt and concentrated to about 200 mL volume. The product was extracted with ether (500 mL) and EtOAc (100 mL). The organic layer was washed with water (150 mL) and sat. aq. NaCl (150 mL). The organic layer was dried over Na2SO4, filtered and concentrated to about 100 mL volume and diluted with heptane (about 100 mL). The product was filtered off and rinsed with 1:1/EtOAc:heptane (2×100 mL) and dried under vacuum at about 50° C. for about 18 h to yield 1-(4-fluorophenyl)-6-hydroxy-1,7,8,9-tetrahydrocyclohepta[f]indazole-5-carbonitrile (29, R1=4-Fluorophenyl) (23.1 g, 51%) as a solid: LC/MS, method 3, Rt=2.19 min, MS m/z 318 (M−H)—. 1H NMR (400 MHz, DMSO) δ 11.35 (s, 1H), 8.34 (s, 1H), 7.85-7.77 (m, 2H), 7.76 (s, 1H), 7.71 (s, 1H), 7.47-7.38 (m, 2H), 2.82-2.74 (m, 2H), 2.31-2.22 (m, 2H), 2.19-2.07 (m, 2H).
Name
1-(4-fluorophenyl)-6,6-dimethoxy-1,5,6,7,8,9-hexahydrocyclohepta[f]indazole-5-carbonitrile
Quantity
54.8 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]4[CH:21]([C:22]#[N:23])[C:20](OC)([O:24]C)[CH2:19][CH2:18][CH2:17][C:14]=4[CH:15]=3)[CH:10]=[N:9]2)=[CH:4][CH:3]=1>C1COCC1.Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]4[C:21]([C:22]#[N:23])=[C:20]([OH:24])[CH2:19][CH2:18][CH2:17][C:14]=4[CH:15]=3)[CH:10]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
1-(4-fluorophenyl)-6,6-dimethoxy-1,5,6,7,8,9-hexahydrocyclohepta[f]indazole-5-carbonitrile
Quantity
54.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=CC2=CC3=C(C=C12)CCCC(C3C#N)(OC)OC
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
170 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 200 mL volume
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether (500 mL) and EtOAc (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (150 mL) and sat. aq. NaCl (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 100 mL volume
ADDITION
Type
ADDITION
Details
diluted with heptane (about 100 mL)
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
rinsed with 1:1/EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
heptane (2×100 mL) and dried under vacuum at about 50° C. for about 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC2=CC3=C(C=C12)CCCC(=C3C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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